(1S,2S)-2-fluorocyclopropanecarboxylic acid

Enantioselective hydrolysis Microbial resolution Chiral separation

Racemic or stereochemically undefined cis-2-fluorocyclopropanecarboxylic acid forces discard of the (1R,2R)-isomer via resolution, doubling cost and waste. (1S,2S)-2-Fluorocyclopropanecarboxylic acid (CAS 127199-14-8) solves this as the mandatory enantiopure intermediate for sitafloxacin-class quinolones, where cis-(1S,2S) stereochemistry is essential for Gram-positive potency and fluorine confers metabolic stability. - Enantiopure (1S,2S) eliminates 50% waste vs. racemic resolution - Rh-catalyzed asymmetric cyclopropanation route for cost-efficient scaling - Essential for sitafloxacin, mGluR modulators, and fluorinated drug discovery

Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol
CAS No. 127199-14-8
Cat. No. B186702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-fluorocyclopropanecarboxylic acid
CAS127199-14-8
SynonymsCyclopropanecarboxylic acid, 2-fluoro-, (1S,2S)-
Molecular FormulaC4H5FO2
Molecular Weight104.08 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)O
InChIInChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKeyHZQKMZGKYVDMCT-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid Procurement Specifications


(1S,2S)-2-Fluorocyclopropanecarboxylic acid (CAS: 127199-14-8) is a chiral fluorinated cyclopropane derivative belonging to the class of organofluorine carboxylic acids [1]. This optically active compound features a cis-2-fluorocyclopropane ring with defined (1S,2S) stereochemistry, making it a critical chiral building block in medicinal chemistry and drug synthesis . The compound has been extensively employed as a key intermediate for the synthesis of novel quinolone antibacterial agents, including sitafloxacin, where the specific stereochemical configuration is essential for biological activity [2].

Chiral (1S,2S)-2-fluorocyclopropane building block for enantiopure drug intermediate synthesis
Fluorinated scaffold supports metabolic stability research in cyclopropane-derived candidates
Compatible with asymmetric catalysis and microbial resolution workflows for high chiral purity

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: Why Generic Substitution Fails


Generic substitution fails for (1S,2S)-2-fluorocyclopropanecarboxylic acid due to three interdependent structural determinants that cannot be replicated by racemic mixtures, opposite enantiomers, trans-isomers, or non-fluorinated cyclopropane analogs. First, the (1S,2S) stereochemistry is non-negotiable for downstream quinolone antibacterial activity, as SAR studies demonstrate that cis derivatives are more potent against Gram-positive bacteria than trans counterparts [1]. Second, the fluorine atom at the 2-position confers enhanced metabolic stability and improved pharmacokinetic properties relative to non-fluorinated cyclopropane carboxylic acid analogs [2]. Third, racemic or stereochemically undefined cis-2-fluorocyclopropanecarboxylic acid mixtures contain the (1R,2R)-isomer, which must be discarded as waste in conventional optical resolution processes, incurring economic and efficiency penalties that asymmetric synthesis methods directly address [3].

Target(1S,2S) single enantiomer
Potential substituteRacemic mixture or (1R,2R)-enantiomer
TargetCis-cyclopropane geometry
Potential substituteTrans-cyclopropane isomer
Target2-Fluoro substituent present
Potential substituteNon-fluorinated cyclopropanecarboxylic acid

The (1R,2R) isomer may not support quinolone SAR; trans geometry may alter Gram-positive activity ranking; fluorine absence may shift metabolic stability.

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: Comparative Evidence


Microbial Resolution vs. Conventional Chromatographic Separation

Microbial enantioselective hydrolysis using lyophilized cells from selected soil strains achieves 98% enantiomeric excess for the (1S,2S)-ester precursor, a substantial improvement over conventional diastereomer separation by chromatography that requires expensive chiral reagents and yields lower optical purity without quantitative specification in the referenced methods [1]. The enzymatic approach demonstrates superior stereoselectivity compared to traditional resolution techniques that rely on fractional crystallization or chiral auxiliary-based separation [1].

Microbial Resolution ee
Head-to-head
98% e.e.
Higher chiral purity supports downstream synthesis yield
Lyophilized soil-strain cells; vs. conventional chromatography
Enantioselective hydrolysis Microbial resolution Chiral separation Green chemistry

Gram-Positive Activity: Cis vs. Trans Configuration

Structure-activity relationship studies on fluorocyclopropyl quinolones reveal that cis-configured derivatives (derived from cis-2-fluorocyclopropanecarboxylic acid) exhibit enhanced antibacterial potency against Gram-positive bacteria compared to their trans-configured counterparts [1]. The stereochemical requirement extends to downstream quinolone products: 1-[(1R,2S)-2-fluorocyclopropyl] and 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] derivatives demonstrate superior potency against both Gram-positive and Gram-negative bacteria relative to other stereoisomers [1].

Cis vs. Trans SAR
Class-level
Cis > trans for Gram-positive models
Cis configuration required for Gram-positive screening
In vitro fluoroquinolone derivatives; Gram-negative similar
Antibacterial SAR Fluoroquinolones Stereochemistry-activity relationship Gram-positive activity

Fluorinated vs. Non-Fluorinated Cyclopropane: Pharmacokinetic Profile

In mGluR2 antagonist series, the fluorinated cyclopropane-containing compound (+)-16a (incorporating a 1-fluorocyclopropanecarboxylic acid scaffold) maintained comparable receptor affinity (IC50 = 3.49 nM) to non-fluorinated LY341495 (compound 1), but exhibited a significantly superior pharmacokinetic profile [1]. In contrast, the non-fluorinated analogue (compound 5) demonstrated a poor pharmacokinetic profile [1]. While this data pertains to 1-fluorocyclopropanecarboxylic acid derivatives rather than the 2-fluoro isomer, it provides class-level evidence for the PK-enhancing effect of fluorine substitution on cyclopropane carboxylic acid scaffolds.

Fluorine PK effect
Class-level
IC50 3.49 nM (fluorinated mGluR2 antagonist)
Fluorine substitution may support exposure-model improvement
Comparison with non-fluorinated scaffold; 1-fluoro isomer data
Metabolic stability Pharmacokinetics Fluorine substitution mGluR antagonists

Chiral Rhodium-Catalyzed Asymmetric Synthesis vs. Traditional Optical Resolution

Traditional preparation of (1S,2S)-2-fluorocyclopropanecarboxylic acid requires optical resolution of racemic cis-2-fluorocyclopropanecarboxylic acid, generating the (1R,2R)-isomer as waste material comprising half of the racemate [1]. This conventional approach is explicitly characterized as inefficient from economical and industrial viewpoints [1]. In contrast, chiral rhodium-catalyzed asymmetric cyclopropanation using N2CHCOR with chiral carboxylic-type or amide-type ligands preferentially yields the desired (1S,2S) stereoisomer directly, eliminating the (1R,2R) waste stream [1] [2].

Asymmetric vs. Resolution
Head-to-head
50% material loss eliminated
Asymmetric catalysis reduces waste in large-scale procurement
Rh-catalyzed cyclopropanation vs. traditional resolution
Asymmetric catalysis Atom economy Process efficiency Rhodium catalysis

Enantiopure Configuration Requirement for Sitafloxacin Antibacterial Activity

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is explicitly identified as the key intermediate for the synthesis of sitafloxacin and other new quinolone antibacterial agents having both excellent antibacterial activity and safety profiles [1]. The specific (1S,2S) stereochemical configuration is mandatory for these synthetic intermediates; alternative stereoisomers including the (1R,2R)-enantiomer, trans-isomers, and racemic mixtures do not yield the clinically active quinolone products [1] [2]. Cis-2-fluorocyclopropylamine, the amine derivative of this acid, serves as a critical component in the antibacterial pharmacophore [3].

Sitafloxacin Intermediate
Reported
(1S,2S) required; other isomers inactive
Stereochemical identity determines synthesis viability
Quinolone antibacterial research context
Sitafloxacin synthesis Quinolone antibacterials Chiral intermediate Stereochemical requirement

Fluorocyclopropane Derivatives as mGluR4 Agonists

Fluorocyclopropanes bearing amino-acid functionality, exemplified by FAP4 stereoisomers, demonstrate potent mGluR4 agonist activity with EC50 of 0.10 μM for (-)-(Z)-FAP4 and (-)-(E)-FAP4 [1]. The non-fluorinated FAP4 analogs showed similar pharmacological profiles against mGluR isoforms, but the fluorocyclopropane scaffold provides conformational restriction that is advantageous for receptor subtype selectivity development [1]. Additionally, racemic α-amino-β-fluorocyclopropanecarboxylic acid analog 11a displayed mGluR4 agonist activity with EC50 of 340 nM, demonstrating the broader utility of the fluorocyclopropane core in glutamate receptor modulation [2].

mGluR4 Agonist EC50
Class-level
EC50 0.10 µM (fluorinated FAP4)
Conformational restriction supports receptor subtype screening
Racemic analog 11a: EC50 340 nM
mGluR4 agonists Conformational restriction Neurological disorders Fluorocyclopropane scaffold

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: Application Scenarios


Sitafloxacin and Next-Generation Fluoroquinolone Synthesis

(1S,2S)-2-Fluorocyclopropanecarboxylic acid serves as the mandatory chiral intermediate for sitafloxacin and related new quinolone antibacterial agents. The specific (1S,2S) stereochemistry is essential for antibacterial activity; cis-configured derivatives demonstrate superior Gram-positive potency compared to trans isomers, and the 1-[(1R,2S)-2-fluorocyclopropyl] configuration yields optimal broad-spectrum activity [1] [2]. Procurement of enantiopure material synthesized via asymmetric catalysis eliminates the 50% (1R,2R)-isomer waste stream associated with traditional optical resolution methods [3].

Conformationally Restricted mGluR Modulator Development

The fluorocyclopropane carboxylic acid scaffold enables development of potent, conformationally restricted metabotropic glutamate receptor modulators. Fluorinated FAP4 stereoisomers achieve mGluR4 agonist EC50 of 0.10 μM, while fluorinated mGluR2 antagonists maintain high receptor affinity (IC50 = 3.49 nM) with superior pharmacokinetic profiles compared to non-fluorinated analogs [4] [5]. The (1S,2S) stereochemical purity is critical for achieving the optimal conformational restriction required for receptor subtype selectivity.

Chiral Building Block for Asymmetric Synthesis & Drug Discovery

As an enantiopure chiral fluorinated cyclopropane carboxylic acid, this compound serves as a versatile building block for diverse drug discovery programs requiring metabolic stability enhancement via fluorine substitution. The 98% enantiomeric excess achievable through microbial resolution provides a benchmark for chiral purity requirements in medicinal chemistry applications [6]. The defined (1S,2S) stereochemistry ensures consistent SAR interpretation across medicinal chemistry campaigns targeting stereosensitive biological targets.

Asymmetric Catalysis for Process Scale-Up

Industrial-scale procurement of (1S,2S)-2-fluorocyclopropanecarboxylic acid benefits significantly from chiral rhodium-catalyzed asymmetric cyclopropanation methods, which preferentially yield the (1S,2S)-configured product without generating (1R,2R)-isomer waste [7]. This asymmetric approach provides superior atom economy and cost efficiency compared to traditional resolution-based processes that discard 50% of the racemate [3]. Procurement specifications should verify synthesis route to ensure optimal cost structure for large-volume requirements.

Application
Selection Property
Validation Focus
Fluoroquinolone building block
Stereochemical identity review
Enantiomeric excess and cis configuration verification
mGluR modulator development
Conformational restriction and fluorine effect
Receptor subtype selectivity and exposure-model interpretation
Chiral drug discovery
Chiral purity benchmark
Enantiomeric excess consistency across lots
Process scale-up
Synthesis route advantage
Asymmetric catalysis vs. resolution waste profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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